

# Technical Support Center: Strategies to Reduce the Toxicity of Novel Sulfonamide Compounds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

| Compound of Interest |                                       |
|----------------------|---------------------------------------|
| Compound Name:       | (3-<br>Aminophenyl)methanesulfonamide |
| Cat. No.:            | B124046                               |

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel sulfonamide compounds. This guide is designed to provide in-depth, actionable strategies to mitigate the toxicological risks associated with this important class of molecules. By understanding the underlying mechanisms of sulfonamide toxicity, you can make informed decisions during the design, screening, and development of safer and more effective therapeutics.

## Frequently Asked Questions (FAQs)

### Q1: My novel sulfonamide is showing significant cytotoxicity in early screens. What are the likely mechanisms, and how can I address this?

A: Cytotoxicity is a common hurdle with new chemical entities. For sulfonamides, direct cytotoxicity can arise from several factors, but a primary concern is the generation of reactive metabolites.

**Causality Behind Experimental Choices:** The initial step is to determine if the parent compound or a metabolite is the primary culprit. Sulfonamides, particularly those with an arylamine moiety, can be metabolized by cytochrome P450 enzymes (like CYP2C9) to form hydroxylamine derivatives.<sup>[1]</sup> These hydroxylamines can be further oxidized to highly reactive nitroso

compounds, which can covalently bind to cellular macromolecules, leading to cell death.[1][2][3]

#### Troubleshooting & Mitigation Strategies:

- Metabolic Stability Assessment: First, determine the metabolic stability of your compound using liver microsomes or S9 fractions. This will indicate how susceptible it is to metabolism.
- Reactive Metabolite Trapping: Employ trapping agents like glutathione (GSH) in your in vitro assays. A decrease in toxicity in the presence of GSH suggests the involvement of reactive electrophilic metabolites.[2][3]
- Structural Modifications:
  - Blocking Metabolic "Hotspots": If you identify a primary site of metabolism leading to a toxic metabolite, you can modify the structure at that position. For example, introducing a fluorine atom can block metabolic oxidation at that site.[4]
  - Bioisosteric Replacement: Consider replacing the sulfonamide group with a bioisostere if it is implicated in toxicity. Bioisosteres are functional groups with similar physicochemical properties that can maintain biological activity while altering the metabolic profile.[4][5][6][7][8] For instance, a tetrazole or a carboxyl group might be a suitable replacement in some contexts.[4][5][7]

## Q2: I'm observing signs of a hypersensitivity reaction in my animal studies. What's the immunological basis, and how can I screen for this earlier?

A: Sulfonamide hypersensitivity is a significant clinical issue, ranging from mild skin rashes to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS).[1][9][10] These are often T-cell mediated, delayed-type hypersensitivity reactions.[1][10][11]

Causality Behind Experimental Choices: The "hapten hypothesis" is central here. The reactive nitroso-sulfonamide metabolite (SMX-NO) can act as a hapten, covalently binding to proteins to form immunogenic adducts.[1][2] These modified proteins are then processed by antigen-presenting cells (APCs) and presented to T-cells, initiating an immune cascade.[1]

## Troubleshooting &amp; Mitigation Strategies:

- In Vitro Toxicity Assays:
  - Lymphocyte Toxicity Assay (LTA): This assay can help identify individuals whose cells are more susceptible to the toxic effects of sulfonamide metabolites.[12][13][14][15][16] It involves exposing peripheral blood lymphocytes to the hydroxylamine metabolite and measuring cell viability.[15][16]
  - In Vitro Platelet Toxicity Assay (iPTA): A more recent and sensitive assay that can also detect susceptibility to sulfonamide metabolite toxicity.[17]
- Pharmacogenomic Screening: Certain human leukocyte antigen (HLA) alleles are strongly associated with an increased risk of sulfonamide hypersensitivity.[1][10][18][19] For instance, HLA-B\*13:01 has been linked to co-trimoxazole-induced severe cutaneous adverse reactions (SCARs).[19] While this is more relevant for clinical development, understanding these associations can guide early safety assessments.
- Structural Design to Avoid Hapten Formation: The key is to design compounds that are less prone to forming reactive metabolites. This goes back to the strategies in Q1, such as blocking metabolic activation sites.

**Q3: My lead compound has poor aqueous solubility and is causing crystalluria in preclinical models. What are the best strategies to mitigate this?**

A: Crystalluria, the formation of drug crystals in the urine, is a known issue with some sulfonamides and can lead to acute kidney injury.[20][21] This is primarily a physicochemical problem related to the compound's solubility in urine, which has a variable pH.

Causality Behind Experimental Choices: Sulfonamides are often weak acids, and their solubility is pH-dependent. In the acidic environment of the renal tubules, they can precipitate and form crystals.[21][22]

## Troubleshooting &amp; Mitigation Strategies:

- Increase Aqueous Solubility:
  - Salt Forms: Explore different salt forms of your compound to identify one with optimal solubility and stability.
  - Prodrugs: Design a prodrug that is more soluble and is converted to the active compound *in vivo*.
  - Formulation Strategies: Utilize formulation techniques like co-solvents, surfactants, or amorphous solid dispersions to enhance solubility.
- In Vivo Mitigation:
  - Hydration: Ensure adequate hydration in animal studies to increase urine volume and reduce drug concentration.[\[22\]](#)
  - Urinary Alkalization: Co-administration of a urinary alkalinizing agent, such as sodium bicarbonate, can increase the pH of the urine and enhance the solubility of acidic sulfonamides.[\[20\]](#)[\[22\]](#)[\[23\]](#)
- Structural Modification: Introduce polar functional groups to the molecule to improve its intrinsic aqueous solubility.

## Troubleshooting Guides

### Guide 1: Investigating Unexpected Hepatotoxicity

**Issue:** Your novel sulfonamide, which showed a clean profile in initial cytotoxicity screens, is now causing elevated liver enzymes in animal studies.

**Workflow:**

- Characterize the Nature of the Hepatotoxicity: Is it cholestatic, hepatocellular, or mixed? This can be determined by the pattern of liver enzyme elevation (e.g., ALT, AST, ALP).
- Assess Mitochondrial Toxicity: Use *in vitro* assays to evaluate the compound's effect on mitochondrial function, such as measuring the mitochondrial membrane potential or oxygen consumption rate.

- Evaluate Bile Salt Export Pump (BSEP) Inhibition: Inhibition of BSEP can lead to cholestatic liver injury. Perform an in vitro BSEP inhibition assay.
- Re-evaluate Metabolism: Conduct more in-depth metabolism studies in liver microsomes from the animal species used in your in vivo studies to identify any species-specific metabolites that may be responsible for the toxicity.
- Consider Idiosyncratic Toxicity: While difficult to predict, some individuals may have genetic predispositions that make them more susceptible to drug-induced liver injury.[12]

## Guide 2: Addressing Off-Target Pharmacological Effects

**Issue:** Your sulfonamide, designed for a specific target, is showing unexpected pharmacological effects in vivo, suggesting off-target activity.

**Workflow:**

- Broad Panel Kinase and GPCR Screening: Screen your compound against a broad panel of kinases and G-protein coupled receptors (GPCRs) to identify potential off-targets.
- Computational Target Prediction: Use in silico tools and databases to predict potential off-targets based on the structure of your compound.[24][25]
- Structure-Activity Relationship (SAR) Analysis: Synthesize and test a small set of analogs with minor structural modifications. This can help to separate the desired on-target activity from the off-target effects.
- Bioisosteric Replacement of the Sulfonamide Moiety: If the sulfonamide group is suspected to be involved in the off-target activity, consider replacing it with a suitable bioisostere to see if the off-target effect is diminished while maintaining on-target potency.[4][5][6][7][8]

## Experimental Protocols

### Protocol 1: In Vitro Lymphocyte Toxicity Assay (LTA)

This protocol is a generalized procedure to assess the susceptibility of cells to sulfonamide metabolites.

**Materials:**

- Peripheral Blood Mononuclear Cells (PBMCs) isolated from fresh blood.
- RPMI-1640 culture medium supplemented with 10% fetal bovine serum and antibiotics.
- Sulfonamide hydroxylamine metabolite (e.g., sulfamethoxazole hydroxylamine).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization buffer (e.g., DMSO or acidified isopropanol).
- 96-well cell culture plates.

**Procedure:**

- Cell Seeding: Seed PBMCs into a 96-well plate at a density of  $2 \times 10^5$  cells/well in 100  $\mu$ L of culture medium and allow them to rest for 2 hours.
- Compound Treatment: Prepare serial dilutions of the sulfonamide hydroxylamine metabolite in culture medium. Add 100  $\mu$ L of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Solubilization: Add 100  $\mu$ L of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration that causes 50% inhibition of cell viability).

## Protocol 2: In Silico Prediction of Reactive Metabolite Formation

This protocol outlines a general computational workflow to predict the likelihood of a sulfonamide forming reactive metabolites.

Software:

- Molecular modeling software (e.g., Schrödinger, MOE).
- Quantum mechanics software (e.g., Gaussian, Spartan).
- ADMET prediction software (e.g., StarDrop, ADMET Predictor).

Procedure:

- 3D Structure Preparation: Build or import the 3D structure of your novel sulfonamide and perform energy minimization.
- Metabolic Site Prediction: Use ADMET prediction software to identify potential sites of metabolism on the molecule, particularly sites of oxidation by cytochrome P450 enzymes.
- Quantum Mechanics Calculations: For the predicted sites of metabolism, perform quantum mechanics calculations to determine the activation energy for the formation of the hydroxylamine metabolite. A lower activation energy suggests a higher likelihood of formation.
- Reactive Metabolite Docking: Dock the parent sulfonamide and its putative hydroxylamine metabolite into the active site of relevant CYP450 enzymes (e.g., CYP2C9) to assess the favorability of the binding pose for metabolic activation.
- Toxicity Prediction: Utilize QSAR models to predict the potential toxicity of the parent compound and its metabolites.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

## Data Presentation

Table 1: Comparative Cytotoxicity of Sulfonamide Analogs

| Compound                      | Parent IC50 (µM) | IC50 with S9 Fraction (µM) | Fold Shift |
|-------------------------------|------------------|----------------------------|------------|
| Lead Compound                 | >100             | 15.2                       | >6.6       |
| Analog A (Blocked Metabolism) | >100             | 85.7                       | <1.2       |
| Analog B (Bioisostere)        | >100             | >100                       | -          |

This table illustrates how in vitro data can guide structural modifications. Analog A, with a blocked metabolic site, shows significantly reduced toxicity in the presence of a metabolic system (S9 fraction), indicating that the toxicity of the lead compound is metabolite-driven. Analog B, where the sulfonamide is replaced with a bioisostere, shows no metabolic activation to a toxic species.

## Visualizations

### Diagram 1: Metabolic Activation of Sulfonamides



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of sulfonamide activation to a reactive hapten.

### Diagram 2: Workflow for Investigating Sulfonamide Toxicity

[Click to download full resolution via product page](#)

Caption: A decision-making workflow for assessing and mitigating sulfonamide toxicity.

## References

- Metabolic process of sulfonamide? - Quora. (2017).
- Shear, N. H., Spielberg, S. P., Grant, D. M., Tang, B. K., & Kalow, W. (1986). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. *Annals of Internal*

Medicine, 105(2), 179-184.

- Arabi, A. A., & Matta, C. F. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. *Future Medicinal Chemistry*, 9(16), 1951-1964.
- Hess, D. A., Sisson, J. C., & Rieder, M. J. (2001). Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis. *British Journal of Clinical Pharmacology*, 52(4), 411-419.
- Sulfonamide metabolic pathways. (n.d.).
- Shear, N. H., Spielberg, S. P., Grant, D. M., Tang, B. K., & Kalow, W. (1986). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. *Scilit*.
- Putri, C., Mititelu, M., & Prajapati, V. K. (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. *Clinical, Cosmetic and Investigational Dermatology*, 15, 1393-1403.
- Zavaleta-Monestel, E., González-Dávila, E., Alfaro-Mayorga, A., Jiménez-Araya, V., & Zavaleta-Monestel, E. (2024). A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. *Clinical Reviews in Allergy & Immunology*.
- Hess, D. A., Sisson, J. C., & Rieder, M. J. (2001). Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis. *British Journal of Clinical Pharmacology*, 52(4), 411-419.
- Rieder, M. J., & Utrecht, J. (1993). Time-course of toxicity of reactive sulfonamide metabolites. *Journal of Pharmacology and Experimental Therapeutics*, 264(2), 643-647.
- Elsheikh, E. A., Lavergne, S. N., Farrell, J., & Rieder, M. J. (2012). The predictive value of the in vitro platelet toxicity assay (iPTA) for the diagnosis of hypersensitivity reactions to sulfonamides. *Journal of Immunotoxicology*, 9(3), 295-301.
- Patrick, G. L. (2013). Bioisosterism: A Rational Approach in Drug Design. In *An Introduction to Medicinal Chemistry* (5th ed.). Oxford University Press.
- Arabi, A. A., & Matta, C. F. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. *Future Medicinal Chemistry*, 9(16), 1951-1964.
- Arabi, A. A., & Matta, C. F. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars.
- Garcia-Ponce, A., Gad, E., & Hanna, R. M. (2022). Acute kidney injury associated to sulfamethoxazole urine crystal: The importance of clinical suspicion. *CEN Case Reports*, 11(4), 543-546.
- Reinhart, J. M. (2017). Pharmacogenetics of Sulfonamide Hypersensitivity in Humans and Dogs (Doctoral dissertation, University of Wisconsin-Madison).
- Shear, N. H., Spielberg, S. P., & Cannon, M. (1988). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. *Annals of Internal Medicine*, 109(4), 286-289.

- Di Micco, S., Al-Hayali, M., Sanna, F., Agamennone, M., & Ballatore, C. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. *European Journal of Medicinal Chemistry*, 219, 113399.
- Lang, D. M. (2019). Sulfonamide Allergies. *Journal of Allergy and Clinical Immunology: In Practice*, 7(7), 2363-2364.
- Carr, A., & Cooper, D. A. (1996). Prospective evaluation of detoxification pathways as markers of cutaneous adverse reactions to sulphonamides in AIDS. *Clinical and Experimental Dermatology*, 21(4), 273-277.
- Amstutz, U., & Carleton, B. C. (2011). Drug-Induced Skin Adverse Reactions: The Role of Pharmacogenomics in Their Prevention. *Frontiers in Genetics*, 2, 5.
- Major metabolites of sulfonamide antibiotics. (n.d.). ResearchGate.
- Simon, G., & Mombelloni, S. (1998). [Sulfamethoxazole crystalluria]. *Nephrologie*, 19(1), 21-23.
- Acar Selçuki, C. (2018). QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. ResearchGate.
- Chow, T. G., & Khan, D. A. (2021). Sulfonamide Hypersensitivity. *Clinical Reviews in Allergy & Immunology*, 61(1), 1-13.
- Wang, C., Wang, C., Zhang, Y., & Liu, J. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. *Environmental Science & Technology*, 57(14), 5707-5717.
- Shah, S., & Moten, M. (2021). Sulfamethoxazole-induced sulfamethoxazole urolithiasis: a case report. *Journal of Medical Case Reports*, 15(1), 469.
- Medical Notes. (2023). Sulfonamide Crystals: Introduction, Identification Features.
- Sukasem, C., Sririttha, S., & Chantarangsue, S. (2021). Pharmacogenomics of antibiotic-induced hypersensitivity reactions: current evidence and implications in clinical practice. *Frontiers in Pharmacology*, 12, 638530.
- Zavaleta-Monestel, E., González-Dávila, E., Alfaro-Mayorga, A., Jiménez-Araya, V., & Zavaleta-Monestel, E. (2024). A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. ResearchGate.
- Putri, C., Mititelu, M., & Prajapati, V. K. (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. *Clinical, Cosmetic and Investigational Dermatology*, 15, 1393-1403.
- Shear, N. H., Spielberg, S. P., & Cannon, M. (1988). Diagnosis of Sulfonamide Hypersensitivity Reactions by In-Vitro "Rechallenge" with Hydroxylamine Metabolites. *Annals of Internal Medicine*, 109(4), 286-289.
- Islam, M. S., & Roy, A. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. *Biophysical Reviews*, 13(4), 545-559.

- Simon, D. I., & Brosius, F. C. (1991). Sulfadiazine-induced Crystalluria and Renal Failure in a Patient With AIDS. ResearchGate.
- Ghamari, M., & Ghasemi, J. (2013). Prediction of some thermodynamic properties of sulfonamide drugs using genetic algorithm-multiple linear regressions. ResearchGate.
- Ahmed, S., Ali, K., Zaman, S., & Agama, F. T. (2024). A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling. *Scientific Reports*, 14(1), 12264.
- Al-Mohanna, M. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
- Starosta, R., & Komarnicka, U. K. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. *International Journal of Molecular Sciences*, 22(11), 6046.
- Ahmed, S., Ali, K., Zaman, S., & Agama, F. T. (2024). A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling. ResearchGate.
- Khan, A. U., Zafar, H., & Zia, M. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. *Bioinformation*, 14(6), 296-302.
- AZoLifeSciences. (2024). Computational Toxicology: Modeling and Predicting Adverse Effects.
- Kalgutkar, A. S., & Jones, R. (2010). Sulfonamide as an essential functional group in drug design. In *Metabolism, Pharmacokinetics and Toxicity of Functional Groups: Impact of the Building Blocks of Medicinal Chemistry on Admet*. Royal Society of Chemistry.
- The sulfonamide antibiotic structures are implicated in the reactions associated with the hypersensitivity. (n.d.).
- Islam, M. S., & Roy, A. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate.
- Kalgutkar, A. S. (2010). The sulfonamide group as a structural alert: A distorted story?. ResearchGate.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [dovepress.com](https://www.dovepress.com) [dovepress.com]

- 2. Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-course of toxicity of reactive sulfonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. [PDF] Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. | Semantic Scholar [semanticscholar.org]
- 7. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 8. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamide Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. asset.library.wisc.edu [asset.library.wisc.edu]
- 15. Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acpjournals.org [acpjournals.org]
- 17. The predictive value of the in vitro platelet toxicity assay (iPTA) for the diagnosis of hypersensitivity reactions to sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug-Induced Skin Adverse Reactions: The Role of Pharmacogenomics in Their Prevention | Semantic Scholar [semanticscholar.org]
- 19. Frontiers | Pharmacogenomics of antibiotic-induced hypersensitivity reactions: current evidence and implications in clinical practice [frontiersin.org]
- 20. Acute kidney injury associated to sulfamethoxazole urine crystal: The importance of clinical suspicion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [Sulfamethoxazole crystalluria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medicallabnotes.com [medicallabnotes.com]

- 23. Sulfamethoxazole-induced sulfamethoxazole urolithiasis: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. azolifesciences.com [azolifesciences.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Strategies to Reduce the Toxicity of Novel Sulfonamide Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124046#strategies-to-reduce-the-toxicity-of-novel-sulfonamide-compounds>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)